molecular formula C22H22N4O3 B2987439 N-(2,3-dihydro-1H-inden-5-yl)-2-(4-(methoxymethyl)-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide CAS No. 1421453-72-6

N-(2,3-dihydro-1H-inden-5-yl)-2-(4-(methoxymethyl)-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide

Cat. No.: B2987439
CAS No.: 1421453-72-6
M. Wt: 390.443
InChI Key: SCFIIGRWRWVBDC-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-5-yl)-2-(4-(methoxymethyl)-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide is a complex organic compound characterized by its intricate molecular structure. This compound features a pyrimidinone core substituted with a methoxymethyl group and a pyridine ring, along with an indenyl acetamide moiety. Its unique structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indenyl acetamide core This can be achieved through the reaction of indene with acetic anhydride in the presence of a suitable catalyst, such as aluminum chloride

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives, such as alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

  • Chemistry: It serves as a versatile intermediate in the synthesis of other complex organic molecules.

  • Biology: Its biological activity has been explored in the context of enzyme inhibition and receptor binding studies.

  • Medicine: Potential therapeutic applications include the development of new drugs for treating diseases such as cancer and inflammation.

  • Industry: It can be used in the production of advanced materials and as a building block for pharmaceuticals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

  • Indole derivatives: These compounds share structural similarities and exhibit similar biological activities.

  • Pyrimidinone derivatives: Compounds with pyrimidinone cores are known for their diverse biological activities.

  • Indenyl acetamide derivatives: These compounds are related in structure and have been studied for their pharmacological properties.

Uniqueness: N-(2,3-dihydro-1H-inden-5-yl)-2-(4-(methoxymethyl)-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide stands out due to its unique combination of functional groups and its potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-2-[4-(methoxymethyl)-6-oxo-2-pyridin-4-ylpyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c1-29-14-19-12-21(28)26(22(25-19)16-7-9-23-10-8-16)13-20(27)24-18-6-5-15-3-2-4-17(15)11-18/h5-12H,2-4,13-14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCFIIGRWRWVBDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=O)N(C(=N1)C2=CC=NC=C2)CC(=O)NC3=CC4=C(CCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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